Product packaging for Equilin benzoate(Cat. No.:CAS No. 6030-80-4)

Equilin benzoate

Cat. No.: B116386
CAS No.: 6030-80-4
M. Wt: 372.5 g/mol
InChI Key: UIXFQXUDHNMOTI-KJWPAHLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Equilin benzoate (CAS 6030-80-4) is a benzoate ester derivative of Equilin, an estrogenic steroid naturally produced by horses and a major component of conjugated estrogens used in hormone replacement therapy (HRT) . As a research chemical, it is primarily used in quality control (QC) and quality assurance (QA) during the commercial production of Equilin and its related formulations . It also serves as a critical reference standard in the process of Abbreviated New Drug Application (ANDA) filing with regulatory bodies like the FDA . The parent compound, Equilin, is a potent agonist of the estrogen receptors (ERα and ERβ) . Its mechanism of action involves entering cells of responsive tissues, interacting with estrogen receptor proteins, and influencing the rate of synthesis of DNA, RNA, and specific proteins . Studies on Equilin have shown it to have significant neurotrophic effects, increasing the growth of cortical neurons via an NMDA receptor-dependent mechanism, which highlights its potential relevance in neuroscience research . Equilin and its derivatives also exhibit disproportionate effects on liver protein synthesis compared to human bioidentical estrogens, making them compounds of interest in metabolic and pharmacokinetic studies . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O3 B116386 Equilin benzoate CAS No. 6030-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8-10,15,20,22H,7,11-14H2,1H3/t20-,22+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXFQXUDHNMOTI-KJWPAHLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975711
Record name 17-Oxoestra-1(10),2,4,7-tetraen-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6030-80-4
Record name Equilin, benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006030804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Oxoestra-1(10),2,4,7-tetraen-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Equilin benzoate
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Structure Activity Relationship Sar Studies of Equilin Benzoate and Estrogen Analogs

Structural Determinants of Estrogen Receptor Selectivity

The selectivity of estrogenic compounds for the two main estrogen receptor subtypes, ERα and ERβ, is governed by subtle differences in the ligand-binding domain (LBD) of these receptors. wikipedia.org Different ligands can stabilize distinct conformations of the receptor, particularly affecting the positioning of the activation function 2 (AF-2) helix (helix 12), which in turn determines the recruitment of coactivator or corepressor proteins. wikipedia.orgbiorxiv.org

Key structural features that determine receptor selectivity include:

The Phenolic A-Ring: A phenolic hydroxyl group, analogous to the one at the C3 position of estradiol (B170435), is a critical requirement for high-affinity binding to both ERα and ERβ. It acts as a hydrogen bond donor, anchoring the ligand in the binding pocket through interactions with key amino acid residues like Glu-353 and Arg-394 in ERα. wikipedia.org

Core Structure: The rigid steroidal backbone of estrogens like equilin (B196234) serves as a scaffold that mimics the natural hormone 17β-estradiol. wikipedia.org The planarity and dimensions of this scaffold are essential for fitting into the hydrophobic LBD.

Substitutions and Side Chains: The nature and position of substituent groups on the steroid core can dramatically influence receptor selectivity. For instance, studies on synthetic estrogen analogs like benzopyrans have shown that specific substitutions can exploit differences in the binding pockets of ERα and ERβ to achieve high selectivity for one subtype. rcsb.org

Influence of Benzoate (B1203000) Moiety on Biological Activity and Receptor Interactions

The addition of a benzoate moiety to an estrogen, creating an ester like equilin benzoate, significantly modifies its physicochemical properties and biological activity. The benzoate group is attached at the 3-position of the steroid's A-ring, esterifying the critical phenolic hydroxyl group. ontosight.ai

This modification primarily influences the compound's:

Pharmacokinetics: Esterification increases the lipophilicity of the estrogen. This change can affect its absorption, distribution, and metabolism. Generally, esterified estrogens like this compound or estradiol benzoate function as prodrugs. In the body, the benzoate group is cleaved by esterase enzymes, releasing the active estrogen (equilin or estradiol). This enzymatic conversion can lead to a more sustained release of the active hormone, prolonging its biological effect.

Solubility and Bioavailability: The benzoate group alters the molecule's solubility, which can influence its formulation and absorption characteristics. ontosight.ai

Receptor Binding: As a prodrug, this compound itself has a low affinity for estrogen receptors because the essential C3-hydroxyl group is masked. Its biological activity is dependent on its conversion to free equilin. physiology.org Therefore, the direct interaction with the receptor is a function of the parent compound (equilin), while the benzoate moiety modulates the availability and duration of action of the active molecule. Studies on other benzoate compounds have shown they can enter cells and influence the intracellular environment, but in the context of this compound, its primary role is that of a pro-moiety. nih.gov

Functional studies comparing different estrogen formulations have demonstrated that these structural differences result in varied functional responses. For example, research on vascular reactivity showed that equilin and estradiol benzoate produce distinct effects, underscoring that the nature of the estrogen formulation (i.e., the specific ester attached) can lead to differential biological outcomes even under the same conditions. physiology.org

Comparative SAR Analysis with Other Equine Estrogens and Synthetic Estrogens

The estrogenic activity of this compound is best understood by comparing the SAR of its active form, equilin, with other natural and synthetic estrogens.

Equine Estrogens vs. Human Estrogens: Conjugated equine estrogens (CEEs) are a mixture of several estrogens, with estrone (B1671321) sulfate (B86663) being the most abundant, followed by equilin sulfate. wikipedia.org Equilin differs from the primary human estrogen, 17β-estradiol, and its metabolic precursor, estrone, by the presence of an extra double bond in the B-ring of the steroid nucleus (Δ⁷ vs. Δ⁸ in equilenin). This structural difference leads to variations in receptor binding and biological potency.

In vitro studies on human breast cancer cells (MCF-7) have shown that 17β-estradiol is the most potent proliferator, followed by equilin, which exhibits slightly lower, but still significant, proliferative activity. nih.gov 17α-dihydroequilin, a metabolite of equilin, also shows proliferative effects. nih.gov These findings indicate that the equine estrogens are potent estrogens, with activities comparable to human estradiol. nih.gov

Steroidal vs. Synthetic Nonsteroidal Estrogens: Synthetic estrogens can be steroidal (like ethinyl estradiol) or nonsteroidal, such as the triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs) like tamoxifen. wikipedia.org

Steroidal Estrogens (Equilin, Estradiol): These compounds have a four-ring core structure that closely mimics 17β-estradiol. Their activity is typically agonistic. wikipedia.org

Nonsteroidal SERMs (Tamoxifen, Raloxifene): These molecules mimic the steroidal estrogen template with two aromatic rings separated by a core structure, but they also possess a bulky side chain. wikipedia.org This side chain projects from the ligand-binding pocket in a way that displaces helix 12, blocking the binding of coactivator proteins and leading to an antagonistic effect in certain tissues like the breast. wikipedia.org

The following table summarizes the comparative proliferative effects and receptor binding affinities of selected estrogens.

CompoundTypeRelative Proliferative Potency (MCF-7 cells) nih.govRelative Binding Affinity (RBA) for ERα (% of Estradiol) wikipedia.orgRelative Binding Affinity (RBA) for ERβ (% of Estradiol) wikipedia.org
17β-Estradiol Human Estrogen+++ (Most Potent)100%100%
Equilin Equine Estrogen++ (Slightly lower than Estradiol)~13%~49%
17α-Dihydroequilin Equine Estrogen++Data Not AvailableData Not Available
Estrone Human EstrogenData Not AvailableBinds preferentially to ERα wikipedia.orgBinds preferentially to ERα wikipedia.org
Tamoxifen Synthetic SERMAntagonistHigh Affinity wikipedia.orgLower affinity than ERα wikipedia.org
Raloxifene Synthetic SERMAntagonistHigh Affinity wikipedia.orgLower affinity than ERα wikipedia.org

Interactive Data Table: Users can sort and filter the data based on compound type and relative potencies.

This comparative analysis reveals that while equine estrogens like equilin are potent agonists similar to estradiol, their unique B-ring structure results in different receptor binding profiles. wikipedia.orgnih.gov Synthetic SERMs, in contrast, possess distinct structural elements designed to modulate receptor function, leading to tissue-selective agonist or antagonist activity. wikipedia.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its physicochemical properties and structural features, known as molecular descriptors. wikipedia.orgjocpr.com For estrogens, QSAR models are valuable tools for predicting estrogenic activity, receptor binding affinity, and potential endocrine-disrupting effects without extensive biological testing. mdpi.com

A typical QSAR model is represented by the equation: Activity = f (Molecular Descriptors) + error wikipedia.org

The development of a QSAR model involves several key steps:

StepDescriptionExamples of Descriptors/Methods
1. Data Set Collection A set of compounds with known biological activities (e.g., ER binding affinity) is compiled. This includes estrogens like equilin, estradiol, and various analogs. researchgate.netBiological Activity: IC50, EC50, Relative Binding Affinity.
2. Molecular Descriptor Calculation Structural and physicochemical properties of the molecules in the data set are calculated. These can be 1D, 2D, or 3D properties. jocpr.comDescriptors: Molecular weight, logP (hydrophobicity), molar refractivity, electronic properties (HOMO/LUMO energies), topological indices, quantum-chemical parameters. wikipedia.orgresearchgate.net
3. Model Development Statistical methods are used to build a mathematical relationship between the calculated descriptors (predictor variables) and the biological activity (response variable). wikipedia.orgMethods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). researchgate.net
4. Model Validation The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds. researchgate.netMetrics: R² (coefficient of determination), Q² (cross-validated R²), external validation with a test set.

A QSAR study investigating the cytotoxicity of various estrogenic phenols, including equilin and equilenin, successfully developed a model using calculated homolytic bond dissociation energies (BDE) as a key electronic parameter. researchgate.net This model established that lower BDE values enhanced the toxicity of these compounds to rapidly multiplying cells, demonstrating how specific, calculated properties can be correlated with a biological outcome. researchgate.net Such models are instrumental in screening new chemical entities for potential estrogenic activity and in furthering the understanding of the structural requirements for ligand-receptor interactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.